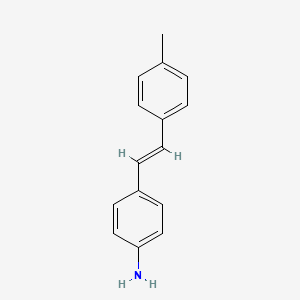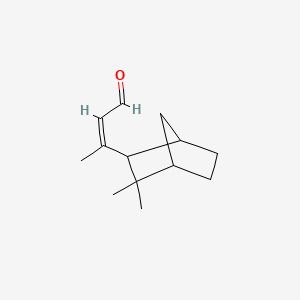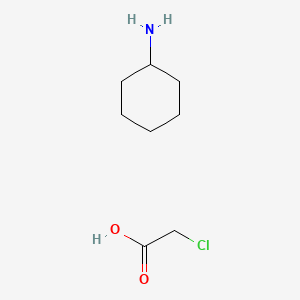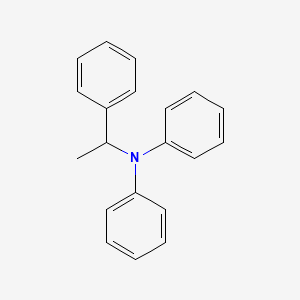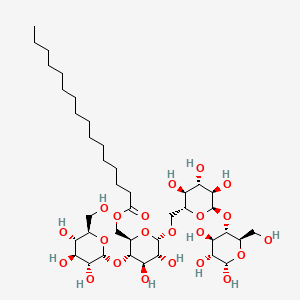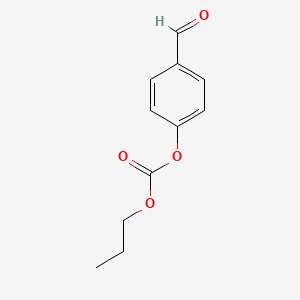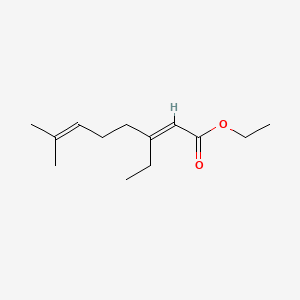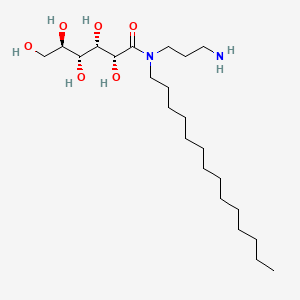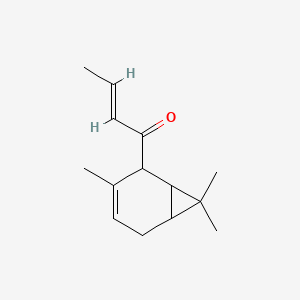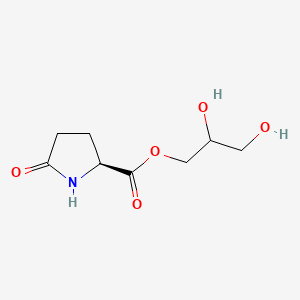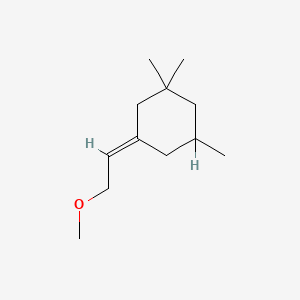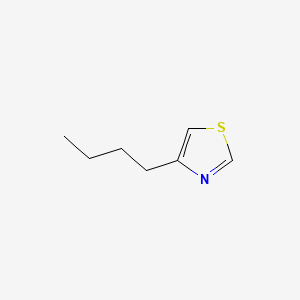
4-Butylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylthiazole is an organic compound with the molecular formula C7H11NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylthiazole can be synthesized through various methods. One common approach involves the reaction of butylamine with carbon disulfide and bromine, followed by cyclization to form the thiazole ring . Another method includes the use of ketones, aldehydes, ammonium salt, and elemental sulfur under metal-free conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-component reactions that are efficient and cost-effective. These reactions typically use readily available starting materials and are designed to maximize yield while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Butylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the electrophile used.
Scientific Research Applications
4-Butylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 4-Butylthiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
- 2-Butylthiazole
- 4-Methylthiazole
- 4-Phenylthiazole
Comparison: 4-Butylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Butylthiazole, it has different reactivity and odor characteristics. 4-Methylthiazole and 4-Phenylthiazole, while similar in structure, have different applications and biological activities .
Properties
CAS No. |
53833-33-3 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
4-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-7-5-9-6-8-7/h5-6H,2-4H2,1H3 |
InChI Key |
FXVDDYOQIPLCAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


